Btc AM

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

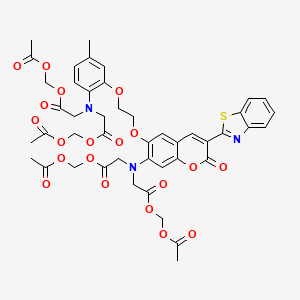

BTC AM ist ein zellgängiger, auf Cumarin und Benzothiazol basierender Calcium-Indikator. Er wird in der wissenschaftlichen Forschung häufig eingesetzt, da er die Messung intrazellulärer Calciumspiegel ermöglicht. Die Verbindung zeigt bei Bindung von Calcium eine Verschiebung des Anregungsmaximums von etwa 480 nm auf 400 nm, was ratiometrische Messungen ermöglicht, die im Wesentlichen unabhängig von ungleichmäßiger Farbstoffbeladung, Zelldicke, Photobleichen und Farbstoffleckage sind .

Wissenschaftliche Forschungsanwendungen

BTC AM wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als Calcium-Indikator wird this compound in der Fluoreszenzmikroskopie und Durchflusszytometrie verwendet, um intrazelluläre Calciumspiegel zu messen.

Biologie: Die Verbindung wird zur Untersuchung von Calcium-Signalwegen in lebenden Zellen verwendet, um Einblicke in zelluläre Funktionen und Prozesse zu gewinnen.

Medizin: this compound wird in der Medikamentenentwicklung verwendet, um nach Verbindungen zu suchen, die die Calciumspiegel in Zellen modulieren.

Industrie: Die Verbindung wird bei der Entwicklung von Diagnostika und Hochdurchsatz-Screening-Methoden für Calcium-bedingte Erkrankungen eingesetzt

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an Calciumionen innerhalb von Zellen bindet. Nach der Bindung von Calcium unterliegt die Verbindung einer Verschiebung des Anregungsmaximums, was ratiometrische Messungen ermöglicht. Dieser Mechanismus ist hochspezifisch für Calciumionen und ermöglicht die Quantifizierung hoher intrazellulärer Calciumspiegel. Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören Calciumkanäle und -transporter, die die intrazelluläre Calciumhomöostase regulieren .

Wirkmechanismus

Target of Action

Btc AM is a cell-permeant coumarin benzothiazole-based Ca2+ indicator . Its primary target is intracellular calcium (Ca2+). Calcium plays a crucial role in various cellular processes, including signal transduction pathways, muscle contraction, and maintaining cell structure .

Mode of Action

This compound operates by binding to Ca2+ within the cell . Upon binding to Ca2+, this compound exhibits a shift in excitation maximum from about 480 nm to 400 nm . This shift allows for ratiometric measurements, which are essentially independent of uneven dye loading, cell thickness, photobleaching, and dye leakage . This compound has high selectivity for Ca2+, allowing for the quantitation of high intracellular Ca2+ levels .

Pharmacokinetics

As a cell-permeant compound, this compound can readily cross cell membranes to interact with intracellular ca2+

Result of Action

The binding of this compound to Ca2+ and the subsequent shift in excitation maximum allow for the measurement of intracellular Ca2+ levels . This can provide valuable insights into cellular processes regulated by calcium signaling.

Biochemische Analyse

Biochemical Properties

Btc AM exhibits a shift in excitation maximum from about 480 nm to 400 nm upon binding Ca2+, permitting ratiometric measurements . This property allows for measurements that are essentially independent of uneven dye loading cell thickness, photobleaching, and dye leakage . This compound has high selectivity for Ca2+ and a Kd ∼7 μM, enabling quantitation of high intracellular Ca2+ levels .

Cellular Effects

This compound’s primary role in cells is as a Ca2+ indicator. Its ability to bind Ca2+ and change its excitation maximum allows it to be used in monitoring intracellular Ca2+ levels . This is crucial as Ca2+ plays a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with Ca2+. Upon binding with Ca2+, this compound undergoes a shift in its excitation maximum, allowing for ratiometric measurements . This change in excitation maximum is a key part of this compound’s mechanism of action, enabling it to function effectively as a Ca2+ indicator.

Metabolic Pathways

This compound is primarily involved in Ca2+ signaling pathways due to its role as a Ca2+ indicator

Transport and Distribution

This compound is a cell-permeant compound, indicating that it can freely cross cell membranes

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

BTC AM wird durch eine Reihe chemischer Reaktionen mit Cumarin- und Benzothiazolderivaten synthetisiert. Der genaue Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in hochwertigem, wasserfreiem Dimethylsulfoxid (DMSO) hergestellt und bei -20 °C gelagert wird, um wiederholte Gefrier-Tau-Zyklen zu vermeiden .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound umfasst die großtechnische Synthese unter Verwendung automatisierter chemischer Reaktoren. Das Verfahren gewährleistet eine hohe Reinheit und Konsistenz des Endprodukts. Die Verbindung wird in der Regel unter Standard-Übernachtbedingungen für die Vereinigten Staaten versandt und erfordert spezielle Lagerbedingungen, um ihre Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

BTC AM unterliegt hauptsächlich Bindungsreaktionen mit Calciumionen. Nach der Bindung von Calcium zeigt die Verbindung eine Verschiebung des Anregungsmaximums, was ratiometrische Calciummessungen ermöglicht. Diese Reaktion ist hochspezifisch für Calciumionen und hat eine Dissoziationskonstante (Kd) von etwa 7 µM .

Häufige Reagenzien und Bedingungen

Zu den häufig verwendeten Reagenzien bei der Herstellung und Anwendung von this compound gehören hochwertiges, wasserfreies DMSO, Hanks- und Hepes-Puffer sowie das nichtionische Detergens Pluronic® F-127. Die Verbindung wird in der Regel in Zellbeladungsexperimenten mit einer Endkonzentration von 4 bis 5 µM verwendet .

Haupterzeugnisse

Das Haupterzeugnis der Reaktion von this compound mit Calciumionen ist ein fluoreszierender Komplex, der die Quantifizierung hoher intrazellulärer Calciumspiegel ermöglicht. Dieser Komplex ist stabil und zeigt minimale Störungen durch Photobleichen und Farbstoffleckage .

Vergleich Mit ähnlichen Verbindungen

BTC AM ist einzigartig in seiner hohen Spezifität und geringen Affinität für Calciumionen, was es für die Quantifizierung hoher intrazellulärer Calciumspiegel geeignet macht. Zu den ähnlichen Verbindungen gehören:

Fura-2 AM: Ein weiterer Calcium-Indikator mit einem anderen Anregungs- und Emissionsprofil.

Fluo-4 AM: Ein Calcium-Indikator mit höherer Sensitivität, aber geringerer Spezifität im Vergleich zu this compound.

Rhod-2 AM: Ein Calcium-Indikator mit einem anderen Spektralbereich und höherer Affinität für Calciumionen

This compound zeichnet sich durch seine Fähigkeit aus, genaue ratiometrische Messungen mit minimaler Störung durch Photobleichen und Farbstoffleckage zu ermöglichen, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Eigenschaften

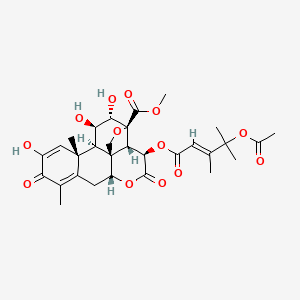

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWYIECNPLLVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H45N3O20S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

979.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of Btc AM, and how does it enable the study of potassium channels?

A1: this compound (also known as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a fluorescent dye used to measure intracellular calcium levels. While not directly targeting potassium channels, this compound plays a crucial role in studying their activity. The FluxOR™ assay, described in one of the research papers [], utilizes this compound's sensitivity to thallium (Tl+) ions. When potassium channels open, Tl+ ions, used as a surrogate for potassium ions (K+), enter the cell. This influx of Tl+ enhances the fluorescence of this compound, providing a quantifiable readout of potassium channel activity. Therefore, this compound indirectly reports on potassium channel function by detecting changes in intracellular Tl+ concentration, which is directly linked to channel opening.

Q2: How does the sensitivity of this compound to thallium ions compare to other dyes used for similar applications, such as BTC-AM ester?

A2: Research indicates that this compound exhibits significantly higher sensitivity to thallium ions compared to BTC-AM ester []. Specifically, this compound demonstrates approximately tenfold greater sensitivity, requiring considerably lower thallium concentrations to generate a robust signal window. This enhanced sensitivity offers several advantages. Firstly, it allows for experiments to be conducted using physiological, normal-chloride saline solutions, which better mimic in vivo conditions. Secondly, the larger signal window improves the assay's signal-to-noise ratio, leading to more accurate and reliable measurements of potassium channel activity.

Q3: What types of potassium channels have been successfully studied using this compound in research?

A3: this compound has been successfully employed in studying various potassium channel subtypes. One study utilized this compound in the FluxOR™ assay to investigate Kv7.2 and 7.3 (KCNQ), Kir2.1, and Kv11.1 (hERG) potassium channels expressed in U2-OS cells using BacMam gene delivery []. The researchers effectively identified and characterized channel-specific inhibitory compounds for these potassium channels from a library. This highlights this compound's versatility and applicability in potassium channel research across different subtypes.

Q4: Are there alternative calcium indicators to this compound for neuronal free calcium measurements, and if so, how does this compound compare in terms of affinity?

A4: Yes, numerous calcium indicators exist, each possessing different affinities for calcium. This compound is characterized as a low-affinity calcium indicator []. This low affinity makes this compound suitable for detecting substantial calcium transients, such as those occurring during neuronal activity, while being less sensitive to smaller calcium fluctuations. Researchers often choose calcium indicators based on their specific experimental needs. Higher-affinity indicators are preferred when studying subtle calcium changes, while lower-affinity indicators, like this compound, are more appropriate for larger transients.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)

![7-(4-(dimethylamino)benzoyl)-1,3-dioxohexahydroimidazo[1,5-a]pyrazin-2(3H)-yl 4-(4-chlorophenethyl)piperidine-1-carboxylate](/img/structure/B593632.png)

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)

![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)